molecular formula C9H9NO4 B555853 Fa-Gly-Oh CAS No. 124882-74-2

Fa-Gly-Oh

Cat. No.: B555853
CAS No.: 124882-74-2
M. Wt: 195.17 g/mol
InChI Key: XJVSWKBQMAOKAX-UHFFFAOYSA-N
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Description

Fa-Gly-Oh, also known as FA-Phe-Gly-Gly-OH, is a peptide compound. Its chemical structure includes the amino acids phenylalanine, glycine, and two glycine residues linked to an acetyl group. The peptide sequence is trans-N-(2-furfurylideneacetyl)glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fa-Gly-Oh can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The synthesis begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group and the coupling of the next amino acid using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluroniumhexafluorophosphate). This cycle is repeated until the desired peptide sequence is obtained .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and consistent production of large quantities of peptides. The use of high-throughput synthesizers and optimized reaction conditions ensures the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Fa-Gly-Oh undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents can be used depending on the specific substitution reaction desired.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Conversion of disulfide bonds to thiol groups.

    Substitution: Formation of modified peptides with different functional groups

Scientific Research Applications

Fa-Gly-Oh has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and nanotechnology

Mechanism of Action

Fa-Gly-Oh exerts its effects through interactions with specific molecular targets. The peptide can bind to proteins and enzymes, modulating their activity. The mechanism of action often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. These interactions can alter the conformation and function of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Fa-Gly-Oh can be compared to other peptide compounds such as:

    Fmoc-Gly-OH: A simpler peptide with a single glycine residue.

    Fmoc-Phe-Gly-OH: A peptide with phenylalanine and glycine residues.

    Fmoc-Gly-Gly-OH: A peptide with two glycine residues.

Uniqueness

This compound is unique due to its specific sequence and the presence of the acetyl group, which can influence its chemical properties and biological activity. The combination of phenylalanine and glycine residues provides distinct structural and functional characteristics compared to other peptides .

Properties

IUPAC Name

2-[3-(furan-2-yl)prop-2-enoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVSWKBQMAOKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276501
Record name trans-N-(2-Furfurylideneacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124882-74-2
Record name trans-N-(2-Furfurylideneacetyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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